Lithium butoxide

Anionic Polymerization Polystyrene Synthesis Reaction Kinetics

Sourcing lithium n-butoxide with consistent reactivity is challenging due to its air/moisture sensitivity. As a strong, non-nucleophilic base with unique aggregation behavior, it is the preferred additive for accelerating anionic polymerization rates, unlike lithium tert-butoxide which acts as an inhibitor. This compound is essential for process chemists optimizing reaction kinetics and polymer molecular weight distributions. It also serves as a critical precursor in advanced battery research for constructing stable artificial SEI layers. Supplied under inert atmosphere with rigorous quality control to ensure high reactivity for your critical research and development needs.

Molecular Formula C4H9LiO
Molecular Weight 80.1 g/mol
CAS No. 2698-11-5
Cat. No. B1630018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium butoxide
CAS2698-11-5
Molecular FormulaC4H9LiO
Molecular Weight80.1 g/mol
Structural Identifiers
SMILES[Li+].CCCC[O-]
InChIInChI=1S/C4H9O.Li/c1-2-3-4-5;/h2-4H2,1H3;/q-1;+1
InChIKeyLTRVAZKHJRYLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Butoxide Procurement & Selection


Lithium butoxide (CAS 2698-11-5), also referred to as lithium n-butoxide or lithium butan-1-olate, is a lithium alkoxide with the molecular formula C₄H₉LiO and a molecular weight of 80.1 g/mol [1]. As a strong, non-nucleophilic base, it is widely utilized in organic synthesis for deprotonation reactions and as an initiator in anionic polymerization processes [2]. The compound is highly sensitive to air and moisture, necessitating handling and storage under an inert atmosphere to prevent decomposition into lithium hydroxide and butanol .

Lithium Butoxide Substitution Risks


Lithium butoxide cannot be simply interchanged with other alkali metal alkoxides or even its structural isomer, lithium tert-butoxide, due to fundamental differences in aggregation state, basicity, and steric profile. While all lithium alkoxides are strong bases, the linear n-butyl chain in lithium butoxide confers distinct solubility and aggregation behavior compared to the bulky tert-butyl group, directly impacting its performance as a polymerization rate modifier and catalyst [1]. Furthermore, the lithium cation, due to its small ionic radius, leads to a higher effective basicity and unique ion-pairing effects compared to sodium or potassium analogs, which can result in drastically different reaction outcomes, including catalyst poisoning or complete reaction shutdown [2].

Lithium Butoxide Quantitative Evidence


Anionic Polymerization Rate Modulation

In the anionic polymerization of styrene, the choice of lithium butoxide isomer dictates reaction kinetics. The addition of lithium n-butoxide (n-BuOLi) increases the rate of propagation, whereas its branched analog, lithium tert-butoxide (t-BuOLi), slows it down or stops it entirely [1]. A direct study in tetrahydropyran (THP) demonstrated that n-BuOLi accelerates propagation, while t-BuOLi retards it over the same concentration ranges [1]. This is further supported by findings that 5 equivalents of t-BuOLi completely halted initiation in a THF system at -80°C [2].

Anionic Polymerization Polystyrene Synthesis Reaction Kinetics

SEI Lithium-Ion Transport for Anodes

Lithium n-butoxide is a critical component in an artificial solid electrolyte interphase (SEI) layer for lithium metal anodes, enabling superior electrochemical performance. A TiO₂/lithium n-butoxide hybrid SEI layer demonstrated a low potential hysteresis of 50 mV and maintained cycling stability for over 600 hours in a symmetrical cell [1]. When integrated into a full cell (Li-LiFePO₄), it achieved a capacity retention of ~100% for 200 cycles and a specific capacity of 140 mAh g⁻¹ at a 0.5C rate [1].

Lithium Metal Batteries Solid Electrolyte Interphase (SEI) Electrochemical Stability

Lithium Alkoxide Basicity Advantage

Lithium alkoxides, including lithium butoxide, exhibit higher basicity compared to their sodium or potassium counterparts. This is attributed to the smaller ionic radius of the lithium cation, which concentrates electron density on the oxygen atom of the alkoxide ion [1]. This enhanced basicity makes lithium butoxide a more potent reagent for deprotonating weak acids and generating reactive enolates in organic synthesis.

Organic Synthesis Base Strength Deprotonation

Lithium Butoxide Application Scenarios


Polymerization Kinetic Modulation

For anionic polymerization of styrene and related monomers, lithium n-butoxide should be the additive of choice when the goal is to increase the rate of propagation. As shown in comparative studies, it accelerates the reaction, unlike lithium tert-butoxide which acts as an inhibitor [1]. This makes it an essential tool for process chemists aiming to optimize reaction times and achieve specific polymer molecular weight distributions.

Lithium Metal Anode Stabilization

In the fabrication of advanced lithium metal batteries, lithium n-butoxide is a proven component for constructing artificial SEI layers. Evidence demonstrates that a TiO₂/lithium n-butoxide hybrid layer enables over 600 hours of stable cycling and near-perfect capacity retention in full cells [2]. Researchers focused on overcoming the stability limitations of lithium metal anodes should prioritize this material in their interfacial engineering strategies.

Non-Nucleophilic Base for Deprotonation

When synthetic routes require the deprotonation of weakly acidic substrates, lithium butoxide offers a level of basicity that surpasses sodium and potassium alkoxides [3]. This makes it the reagent of choice for generating enolates and other nucleophilic intermediates in reactions where sodium or potassium bases would be insufficiently strong, yet the extreme reactivity of alkyllithiums is undesirable.

Technical Documentation Hub

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